N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine
Description
N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a tetrazole group and an aniline derivative
Properties
IUPAC Name |
N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-21(2)14-16-8-11(9-17-14)7-15-12-4-3-5-13(6-12)22-10-18-19-20-22/h3-6,8-10,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVAXTGHVASMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)CNC2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine typically involves multiple steps. One common approach is the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive, and is catalyzed by metals such as zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety and efficiency, as well as implementing purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the pyrimidine ring or the aniline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the tetrazole ring, while reduction could produce reduced forms of the pyrimidine or aniline groups.
Scientific Research Applications
N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine involves its interaction with molecular targets through its tetrazole and pyrimidine moieties. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich compound with applications in high-energy materials.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Known for its energetic properties and stability.
Uniqueness
N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a tetrazole group and an aniline derivative. This structure provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
